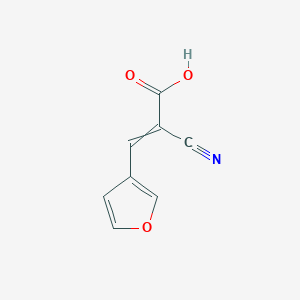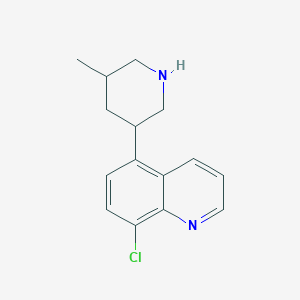
2-cyano-3-(furan-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(furan-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO3. It is characterized by the presence of a cyano group (–CN) and a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-3-yl)prop-2-enoic acid typically involves the reaction of furan-3-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(furan-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
Scientific Research Applications
2-cyano-3-(furan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and furan ring can participate in various biochemical reactions, leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(furan-2-yl)prop-2-enoic acid: Similar structure but with the furan ring attached at a different position.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: An ester derivative with similar chemical properties.
Uniqueness
2-cyano-3-(furan-3-yl)prop-2-enoic acid is unique due to the specific position of the furan ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-cyano-3-(furan-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H5NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11) |
InChI Key |
QSMBMDUBGAVDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)



![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)
![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)

![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)




![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)
![[2-(2-Phenylethenyl)phenyl]methanol](/img/structure/B11714472.png)
